molecular formula C50H70N12O18S B12421994 (2,5-dioxopyrrolidin-1-yl) N-[6-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]hexyl]carbamate

(2,5-dioxopyrrolidin-1-yl) N-[6-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]hexyl]carbamate

Cat. No.: B12421994
M. Wt: 1159.2 g/mol
InChI Key: ZUPAIYBTROLQFQ-FRMVGWQGSA-N
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Description

The compound (2,5-dioxopyrrolidin-1-yl) N-[6-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]hexyl]carbamate is a complex organic molecule with a highly intricate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the use of aliphatic secondary amines and subsequent β-bromination/chlorination of the obtained enamines. A solvent-controllable protocol has been developed to produce versatile 3-(2,5-dioxopyrrolidin-1-yl)acrylates in moderate yields by using toluene as the solvent and chain alkyl propiolates as alkynyl substrates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated synthesis and purification techniques would be essential for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of hydroxyl groups allows for oxidation reactions.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Such as halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or carboxylic acids, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    (2,5-dioxopyrrolidin-1-yl) N-(quinolin-6-yl)carbamate: Similar in structure but with a quinoline moiety instead of the complex polycyclic structure.

    3-(2,5-dioxopyrrolidin-1-yl)acrylate: A simpler compound with similar functional groups but a less complex structure.

Uniqueness

The uniqueness of (2,5-dioxopyrrolidin-1-yl) N-[6-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]hexyl]carbamate lies in its highly intricate structure, which allows for a wide range of interactions and applications that simpler compounds cannot achieve.

Properties

Molecular Formula

C50H70N12O18S

Molecular Weight

1159.2 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-[6-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]hexyl]carbamate

InChI

InChI=1S/C50H70N12O18S/c1-4-24(2)41-46(74)54-19-37(67)55-33-23-81(78)48-29(28-10-9-27(16-30(28)58-48)79-14-8-6-5-7-13-52-50(77)80-62-39(69)11-12-40(62)70)17-31(43(71)53-20-38(68)59-41)56-47(75)42(25(3)35(65)22-63)60-45(73)34-15-26(64)21-61(34)49(76)32(18-36(51)66)57-44(33)72/h9-10,16,24-26,31-35,41-42,58,63-65H,4-8,11-15,17-23H2,1-3H3,(H2,51,66)(H,52,77)(H,53,71)(H,54,74)(H,55,67)(H,56,75)(H,57,72)(H,59,68)(H,60,73)/t24-,25-,26+,31-,32-,33-,34-,35-,41-,42-,81+/m0/s1

InChI Key

ZUPAIYBTROLQFQ-FRMVGWQGSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2C[S@@](=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](CO)O)C5=C(N3)C=C(C=C5)OCCCCCCNC(=O)ON6C(=O)CCC6=O

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)OCCCCCCNC(=O)ON6C(=O)CCC6=O

Origin of Product

United States

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